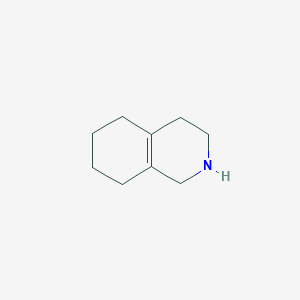
1,2,3,4,5,6,7,8-Octahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octahydroisoquinoline is a hydrogenated derivative of isoquinoline, characterized by the saturation of its benzene ring. This compound is a bicyclic amine with a structure that includes a six-membered ring fused to a nitrogen-containing ring. It is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of isoquinoline. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow hydrogenation of isoquinoline. This method ensures high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs such as antitussives and analgesics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The nitrogen atom in the ring structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydroisoquinoline is unique compared to other similar compounds due to its fully saturated ring structure, which imparts greater stability and reactivity. Similar compounds include:
Isoquinoline: The unsaturated parent compound, which is less stable and more reactive.
Tetrahydroisoquinoline: Partially saturated, with different reactivity and applications.
Quinoline: A structural isomer with distinct chemical properties and uses.
This comprehensive overview highlights the versatility and significance of this compound in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
2721-62-2 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2 |
InChI Key |
YBYCJQQRZPXLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


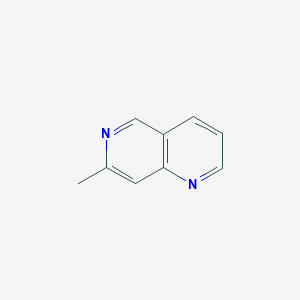
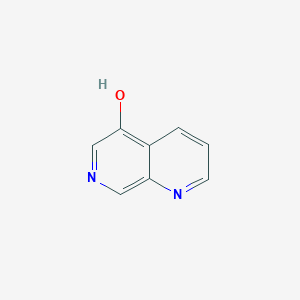
![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)
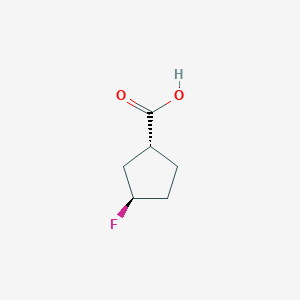

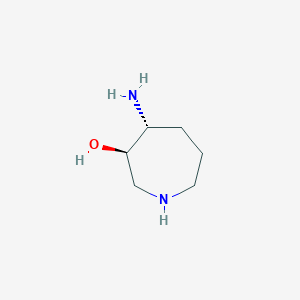
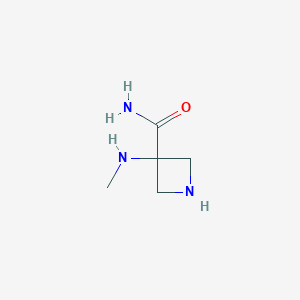
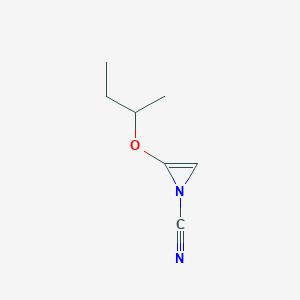

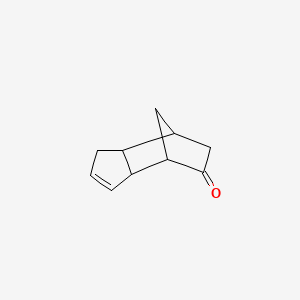

![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

